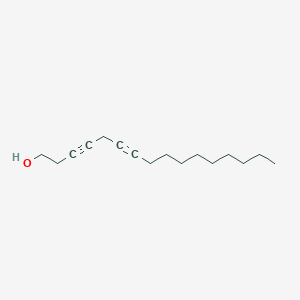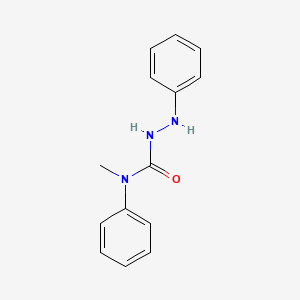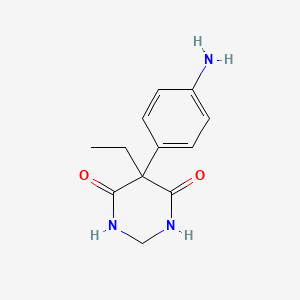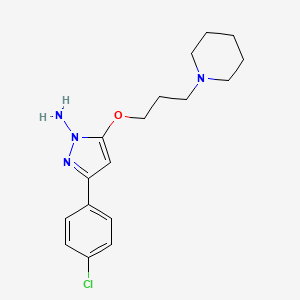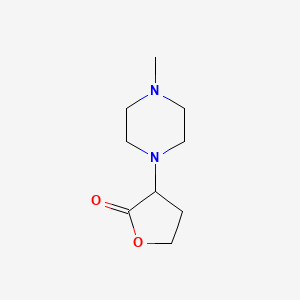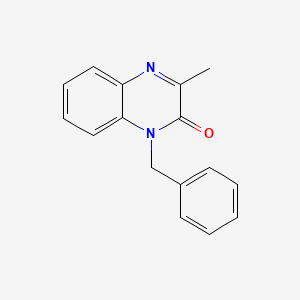![molecular formula C18H18N2O B14421276 1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole CAS No. 80199-93-5](/img/structure/B14421276.png)
1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a benzyloxyphenyl group attached to the ethyl chain, which is further connected to the imidazole ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole typically involves multi-step reactions. One common method starts with the preparation of the benzyloxyphenyl ethyl intermediate, which is then reacted with imidazole under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps such as recrystallization or chromatography to obtain the desired product in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
Scientific Research Applications
1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The benzyloxyphenyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, thereby increasing its efficacy.
Comparison with Similar Compounds
- 1-{2-[4-(Methoxy)phenyl]ethyl}-1H-imidazole
- 1-{2-[4-(Ethoxy)phenyl]ethyl}-1H-imidazole
- 1-{2-[4-(Propoxy)phenyl]ethyl}-1H-imidazole
Comparison: 1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with methoxy, ethoxy, or propoxy groups, the benzyloxy derivative may exhibit different solubility, binding affinity, and overall efficacy in various applications.
Properties
CAS No. |
80199-93-5 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-[2-(4-phenylmethoxyphenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H18N2O/c1-2-4-17(5-3-1)14-21-18-8-6-16(7-9-18)10-12-20-13-11-19-15-20/h1-9,11,13,15H,10,12,14H2 |
InChI Key |
ZGPCRMIIWBZNGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


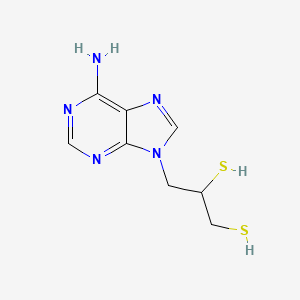
![2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14421200.png)



